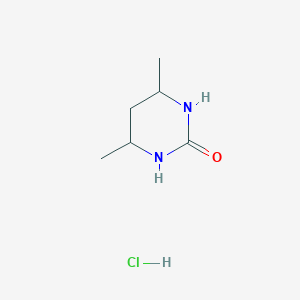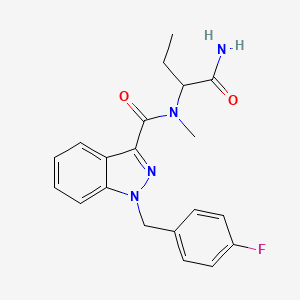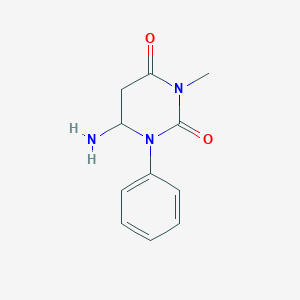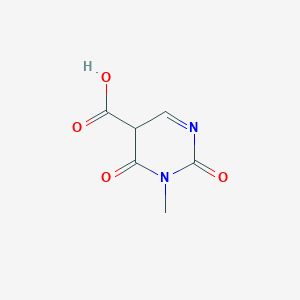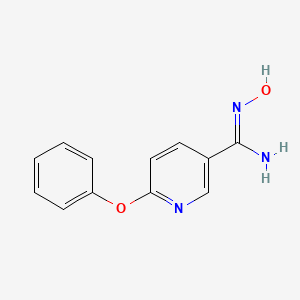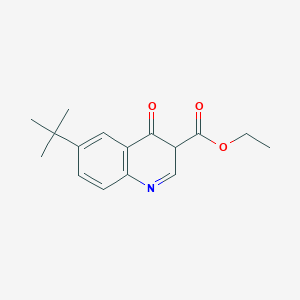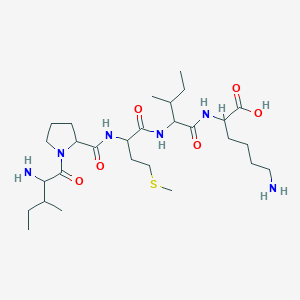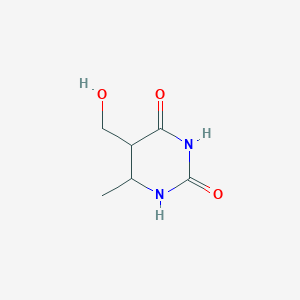
5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione is an organic compound with a unique structure that includes both hydroxymethyl and methyl groups attached to a diazinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,3-diazinane-2,4-dione with formaldehyde in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted diazinane derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with a furan ring instead of a diazinane ring.
6-Methyl-1,3-diazinane-2,4-dione: Lacks the hydroxymethyl group but shares the diazinane core structure.
Uniqueness
5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione is unique due to the presence of both hydroxymethyl and methyl groups on the diazinane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C6H10N2O3 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h3-4,9H,2H2,1H3,(H2,7,8,10,11) |
InChI-Schlüssel |
JCMXOTJIRDZBFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)NC(=O)N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358676.png)
![Ethyl 6-oxo-7,7a-dihydropyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12358689.png)

